Cas no 896019-22-0 (4-oxo-6-{(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4H-pyran-3-yl 4-nitrobenzoate)

4-oxo-6-{(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4H-pyran-3-yl 4-nitrobenzoate structure
896019-22-0 structure
商品名:4-oxo-6-{(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4H-pyran-3-yl 4-nitrobenzoate
CAS番号:896019-22-0
MF:C18H14N4O7S2
メガワット:462.456361293793
CID:5916989
PubChem ID:18572915

4-oxo-6-{(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4H-pyran-3-yl 4-nitrobenzoate 化学的及び物理的性質

名前と識別子

    • [4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-nitrobenzoate
    • Propanamide, N-[5-[[[5-[(4-nitrobenzoyl)oxy]-4-oxo-4H-pyran-2-yl]methyl]thio]-1,3,4-thiadiazol-2-yl]-
    • AKOS024268707
    • F2532-0226
    • 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-nitrobenzoate
    • 896019-22-0
    • 4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 4-nitrobenzoate
    • 4-oxo-6-{(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4H-pyran-3-yl 4-nitrobenzoate
    • インチ: 1S/C18H14N4O7S2/c1-2-15(24)19-17-20-21-18(31-17)30-9-12-7-13(23)14(8-28-12)29-16(25)10-3-5-11(6-4-10)22(26)27/h3-8H,2,9H2,1H3,(H,19,20,24)
    • InChIKey: GACDNAVVULZTPF-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=NN=C(SCC2OC=C(OC(=O)C3=CC=C([N+]([O-])=O)C=C3)C(=O)C=2)S1)(=O)CC

計算された属性

  • せいみつぶんしりょう: 462.03039115g/mol
  • どういたいしつりょう: 462.03039115g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 11
  • 重原子数: 31
  • 回転可能化学結合数: 8
  • 複雑さ: 790
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 207Ų

4-oxo-6-{(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4H-pyran-3-yl 4-nitrobenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2532-0226-3mg
4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 4-nitrobenzoate
896019-22-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2532-0226-2mg
4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 4-nitrobenzoate
896019-22-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2532-0226-30mg
4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 4-nitrobenzoate
896019-22-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2532-0226-75mg
4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 4-nitrobenzoate
896019-22-0 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2532-0226-4mg
4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 4-nitrobenzoate
896019-22-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2532-0226-2μmol
4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 4-nitrobenzoate
896019-22-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2532-0226-10mg
4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 4-nitrobenzoate
896019-22-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2532-0226-5mg
4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 4-nitrobenzoate
896019-22-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2532-0226-20mg
4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 4-nitrobenzoate
896019-22-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2532-0226-5μmol
4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 4-nitrobenzoate
896019-22-0 90%+
5μl
$63.0 2023-05-16

4-oxo-6-{(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4H-pyran-3-yl 4-nitrobenzoate 関連文献

4-oxo-6-{(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4H-pyran-3-yl 4-nitrobenzoateに関する追加情報

4-Oxo-6-{(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4H-pyran-3-yl 4-nitrobenzoate

The compound with CAS No. 896019-22-0, known as 4-oxo-6-{(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4H-pyran-3-yl 4-nitrobenzoate, is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its complex structure, which includes a pyran ring, a thiadiazole moiety, and a benzoate group, all of which contribute to its unique chemical properties.

The synthesis of this compound involves a series of intricate reactions, including the formation of the pyran ring through cyclization processes and the incorporation of the thiadiazole group via nucleophilic substitution. The presence of the sulfanylmethyl group further enhances the compound's reactivity and stability. Recent studies have highlighted the importance of such structures in drug design, particularly in the development of anti-inflammatory and antiviral agents.

One of the most notable features of this compound is its biological activity. Research has demonstrated that it exhibits potent inhibitory effects on key enzymes involved in inflammatory pathways, making it a promising candidate for the treatment of chronic inflammatory diseases. Additionally, its ability to interact with viral proteins has opened new avenues for antiviral therapy.

The structural complexity of this compound also makes it an ideal candidate for further functionalization. Scientists are currently exploring the possibility of modifying the propanamido group to enhance its pharmacokinetic properties, such as bioavailability and half-life. These modifications could significantly improve its therapeutic potential and pave the way for new drug discoveries.

In terms of chemical stability, this compound demonstrates remarkable resilience under various conditions. Its sulfanylmethyl group plays a crucial role in stabilizing the molecule, preventing degradation even under harsh environmental conditions. This stability is particularly advantageous in industrial applications where long-term storage and transportation are critical.

Recent advancements in computational chemistry have also provided deeper insights into the electronic structure of this compound. By employing density functional theory (DFT) calculations, researchers have been able to map out the molecular orbitals and predict reactivity patterns with unprecedented accuracy. These findings have not only enhanced our understanding of the compound's behavior but also guided more efficient synthetic strategies.

The integration of this compound into advanced materials science is another area that has garnered significant attention. Its unique electronic properties make it a strong candidate for use in organic electronics, such as flexible displays and photovoltaic devices. Preliminary studies suggest that it could serve as an efficient charge transport material, revolutionizing the field of optoelectronics.

In conclusion, 4-oxo-6-{(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4H-pyran-3-yl 4-nitrobenzoate represents a cutting-edge advancement in organic chemistry. Its versatile structure, combined with its promising biological and electronic properties, positions it as a key player in both therapeutic development and materials science. As research continues to uncover its full potential, this compound is poised to make significant contributions to various scientific disciplines.

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